molecular formula C26H36NO2P B14918758 Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate

Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate

Cat. No.: B14918758
M. Wt: 425.5 g/mol
InChI Key: MBCQCBQQPWVHRO-UHFFFAOYSA-N
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Description

Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a pyrrole ring, a phenyl group, and a dicyclohexylphosphanyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process would likely involve the use of specialized equipment to handle the reagents and catalysts safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a ligand in various catalytic reactions, including Suzuki-Miyaura coupling.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate exerts its effects involves its interaction with various molecular targets. The dicyclohexylphosphanyl group can act as a ligand, coordinating with metal centers in catalytic reactions. The pyrrole and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in a range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate is unique due to its complex structure, which includes a phosphanyl group, a pyrrole ring, and a phenyl group. This combination of functional groups provides the compound with distinctive chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H36NO2P

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 3-[2-(2-dicyclohexylphosphanylpyrrol-1-yl)phenyl]propanoate

InChI

InChI=1S/C26H36NO2P/c1-29-26(28)19-18-21-11-8-9-16-24(21)27-20-10-17-25(27)30(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h8-11,16-17,20,22-23H,2-7,12-15,18-19H2,1H3

InChI Key

MBCQCBQQPWVHRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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